molecular formula C18H15N5OS B2858182 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034610-10-9

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2858182
CAS No.: 2034610-10-9
M. Wt: 349.41
InChI Key: YMVVHIKYFXHQCK-UHFFFAOYSA-N
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Description

“N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide” is a compound that contains a pyrazole moiety. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of similar compounds involves two linear chemical steps: oxidation of a precursor to a sulfonyl compound and displacement of the sulfonyl with a formamide under basic conditions followed by in situ hydrolysis of the N-formyl intermediate .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include oxidation, displacement, and hydrolysis .

Scientific Research Applications

Synthesis and Structural Analysis

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide, due to its complex structure, is of interest in the synthesis and study of heterocyclic compounds. For instance, Yıldırım et al. (2005) explored the functionalization reactions of related pyrazole compounds, demonstrating the potential of such molecules in creating diverse heterocyclic structures with possible pharmacological applications. They reported the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides and examined the reactions theoretically, indicating a foundation for further chemical modifications and structural analyses of similar compounds (Yıldırım, Kandemirli, & Demir, 2005).

Reactivity and Compound Formation

The reactivity of compounds containing elements such as pyrazole, pyridine, and thiazole towards different reagents provides insights into their potential applications in creating novel chemical entities. Mohareb et al. (2004) discussed the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a range of heterocyclic derivatives, highlighting the versatility of these compounds in synthesizing diverse chemical structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Inhibitory Activity and Therapeutic Potential

Further, the design and synthesis of compounds with specific structural features, such as those found in this compound, have been explored for their potential inhibitory activities. Allan et al. (2009) synthesized a series of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides targeting co-activator associated arginine methyltransferase 1 (CARM1), demonstrating the potential of such compounds in medicinal chemistry for the development of inhibitors with therapeutic applications (Allan et al., 2009).

Antibacterial and Antifungal Applications

Compounds with the benzo[d]thiazole moiety have also been explored for their antimicrobial properties. Senthilkumar et al. (2021) synthesized a compound through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid, which was then screened for antibacterial, antifungal, and anticancer activities, showcasing the potential of these compounds in developing new therapeutic agents (Senthilkumar, Umarani, & Satheesh, 2021).

Future Directions

The future directions for research on similar compounds could involve the development of new drugs that overcome antimicrobial resistance problems . Additionally, novel inhibitors that offer selective suppression of isoforms or specific disruption of protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-23-11-13(10-21-23)16-12(5-4-8-19-16)9-20-17(24)18-22-14-6-2-3-7-15(14)25-18/h2-8,10-11H,9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVVHIKYFXHQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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